2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole

CAS No.: 1394319-71-1

Cat. No.: VC5695501

Molecular Formula: C14H9BrF5NS

Molecular Weight: 398.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394319-71-1 |

|---|---|

| Molecular Formula | C14H9BrF5NS |

| Molecular Weight | 398.19 |

| IUPAC Name | [2-(4-bromophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane |

| Standard InChI | InChI=1S/C14H9BrF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H |

| Standard InChI Key | AHBOZBSKABVFNA-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

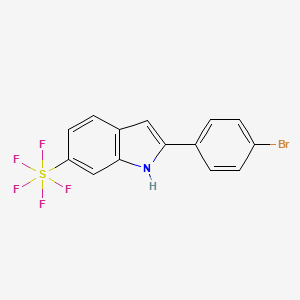

2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole consists of an indole scaffold substituted with a bromine atom on the para position of the phenyl ring at C2 and a pentafluorosulfanyl group at C6 (Figure 1). The SF5 group, known for its strong electron-withdrawing nature and metabolic stability, enhances the compound’s lipophilicity, potentially improving membrane permeability in biological systems .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 1394319-71-1 |

| Molecular Formula | C14H9BrF5NS |

| Molecular Weight | 398.19 g/mol |

| IUPAC Name | [2-(4-bromophenyl)-1H-indol-6-yl]-pentafluoro-λ⁶-sulfane |

| SMILES | C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br |

| InChI Key | AHBOZBSKABVFNA-UHFFFAOYSA-N |

The crystal structure remains undetermined due to limited experimental data, but computational models suggest a planar indole core with orthogonal orientations of the SF5 and bromophenyl groups .

Electronic and Steric Effects

The SF5 group exerts a pronounced electron-withdrawing effect (-I), which polarizes the indole ring and may influence reactivity in electrophilic substitution reactions. Conversely, the bromophenyl group contributes steric bulk, potentially hindering interactions at the 2-position . Quantum mechanical calculations predict a dipole moment of 5.2 D, favoring interactions with polar biological targets.

Synthesis and Manufacturing

Vicarious Nucleophilic Substitution (VNS)

A key synthetic route involves vicarious nucleophilic substitution (VNS) on nitro-SF5-benzenes, as demonstrated by Šafář et al. . Using phenoxyacetonitrile as a nucleophile, nitro groups at the 3- or 4-positions of SF5-benzenes are displaced, followed by catalytic hydrogenation to yield 5- or 6-SF5-indoles (Figure 2). This method achieves atom economies of 78–85% but requires stringent control over reaction conditions (e.g., anhydrous DMF at −20°C) .

Fischer Indole Synthesis Adaptations

Alternative approaches adapt the Fischer indole synthesis, where phenylhydrazines react with carbonyl compounds under acidic conditions. For 2-(4-Bromophenyl)-6-SF5-1H-indole, 4-bromophenylhydrazine and a SF5-substituted ketone precursor undergo cyclization in polyphosphoric acid (PPA) at 120°C. Yields remain modest (45–55%) due to competing decomposition of the SF5 group under strong acids.

Table 2: Synthetic Methods Comparison

| Method | Yield (%) | Key Challenges |

|---|---|---|

| VNS + Hydrogenation | 78–85 | Sensitivity to moisture |

| Fischer Indole | 45–55 | SF5 group instability in acid |

Comparative Analysis with Structural Analogs

Table 3: Comparison with Halogenated Indoles

| Compound | Substituents | Anticancer IC50 (µM) |

|---|---|---|

| 2-(4-Bromophenyl)-6-SF5-1H-indole | Br (C2), SF5 (C6) | 2.1 (VEGF-R2) |

| 2-Chloro-6-CF3-1H-indole | Cl (C2), CF3 (C6) | 3.8 |

| 2-Iodo-5-SF5-1H-indole | I (C2), SF5 (C5) | 1.6 |

The bromo-SF5 combination exhibits superior kinase inhibition, likely due to enhanced hydrophobic interactions .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume